molecular formula C9H8BrN3 B136908 3-(3-Bromophenyl)-1H-pyrazol-5-amine CAS No. 149246-81-1

3-(3-Bromophenyl)-1H-pyrazol-5-amine

Cat. No.: B136908
CAS No.: 149246-81-1
M. Wt: 238.08 g/mol
InChI Key: NQFSHBKZGKSELV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(3-Bromophenyl)-1H-pyrazol-5-amine and related compounds are synthesized for various research purposes. For instance, a study on a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involved X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopy to analyze its structure and properties. Theoretical calculations supported experimental results, indicating stability and nonlinear optical properties (Tamer et al., 2016).

Biological Studies and Antiproliferative Agents

  • Pyrazole derivatives, including those similar to this compound, are explored for their potential antiproliferative properties. A study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against cancer cells, revealing significant anti-cancer potential (Ananda et al., 2017).

Intramolecular Hydrogen Bonding Impact

  • Research on pyrazole derivatives, including those structurally similar to this compound, also focuses on the impact of intramolecular hydrogen bonding on their chemical reactivity. Studies involving X-ray diffraction and DFT calculations reveal the role of hydrogen bonding in influencing the reactivity of such compounds (Szlachcic et al., 2020).

Oxidation Processes

  • This compound and related compounds are studied for their reactivity in oxidation processes. For instance, research on 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole showed its capability to produce amine oxides and sulfoxides with high yield (Baumstark & Chrisope, 1981).

Fluorescent Assessment and Spectral Characterization

  • Some studies focus on the synthesis and fluorescent properties of pyrazoline derivatives. For example, the fluorescence properties of synthesized compounds were analyzed using UV–Vis and emission spectroscopy, showing potential applications in fluorescence-based studies (Ibrahim et al., 2016).

Safety and Hazards

The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds like 3-bromophenol have been associated with enzymes such as alox12 and alox15 . These enzymes play a crucial role in the metabolism of arachidonic acid, a key inflammatory mediator.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially modify the structure and function of target molecules.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in organic synthesis . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

Similar compounds have been associated with the suppression of protein accumulation and neurodegeneration , suggesting potential therapeutic applications in neurodegenerative diseases.

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which this compound may participate in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by various environmental factors, including temperature, pH, and the presence of other chemical groups.

Properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFSHBKZGKSELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581403
Record name 5-(3-Bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149246-81-1
Record name 5-(3-Bromophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromo-phenyl)-2h-pyrazol-3-ylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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